
1-(4-fluorophenyl)-1H-pyrazol-4-amine
Descripción general
Descripción
1-(4-fluorophenyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C9H8FN3 and its molecular weight is 177.182. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Characterization
- Exploratory Process Development : A novel route for the large-scale preparation of a related compound, demonstrating environmentally benign and cost-effective synthesis, was developed. This process showcases the utility of such compounds in the synthesis of antibacterial agents (Yang et al., 2014).
- Molecular Probes Development : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, closely related to the compound of interest, were synthesized as high-affinity antagonists for the human A2A adenosine receptor. These compounds serve as pharmacological probes for studying receptor activity (Kumar et al., 2011).
Material Science and Engineering
- Novel Bipolar Phenanthroimidazole Derivative Host Material : Research into new bipolar fluorophores, incorporating elements like the phenanthro[9,10-d]imidazole (PI) chromophore and triphenylamine group, demonstrates applications in OLEDs. These materials exhibit impressive performance and stability, highlighting the role of similar compounds in advanced electronic applications (Liu et al., 2016).
Pharmaceutical Chemistry
- Fluorination Techniques : The study on diastereo- and enantioselective organocatalytic transformations demonstrates the application of fluorination in creating compounds with potential therapeutic applications. These techniques contribute to the development of molecules with significant biological activity (Li et al., 2012).
- Synthesis of Fluorocontaining Derivatives : The development of new 3-amino-4-fluoropyrazoles via a monofluorination strategy illustrates the importance of such compounds as building blocks in medicinal chemistry, offering pathways to novel drug discovery (Surmont et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of 1-(4-fluorophenyl)-1H-pyrazol-4-amine is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14, also known as p38α, is a protein involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines and physical stress. It plays a crucial role in cellular processes including inflammation, cell differentiation, cell growth, and death .
Mode of Action
It is likely that the compound interacts with the active site of the kinase, potentially inhibiting its activity . This inhibition could lead to changes in the cellular responses controlled by MAPK14, such as inflammation and cell growth .
Biochemical Pathways
The biochemical pathways affected by this compound are not fully elucidated. Given its target, it is plausible that the compound impacts pathways involving MAPK14. These pathways include the MAPK signaling pathway, which regulates a variety of cellular activities such as gene expression, mitosis, differentiation, proliferation, and cell survival .
Pharmacokinetics
The compound’s bioavailability, half-life, clearance, and route of elimination are all factors that would influence its pharmacokinetics .
Result of Action
Given its target, it is likely that the compound could influence cellular processes controlled by MAPK14, potentially leading to changes in inflammation, cell growth, and other cellular responses .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially impact the compound’s activity .
Análisis Bioquímico
Biochemical Properties
1-(4-fluorophenyl)-1H-pyrazol-4-amine, due to its structure, could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context. For instance, the fluorophenyl group might interact with certain enzymes through hydrophobic interactions, while the pyrazolamine group could form hydrogen bonds with other biomolecules .
Cellular Effects
The effects of this compound on cells would likely depend on its specific interactions with cellular components. It could potentially influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects would need to be determined through experimental studies.
Molecular Mechanism
The molecular mechanism of action of this compound would depend on its specific biochemical interactions. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound could change over time. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models would likely vary with different dosages. Lower dosages might result in threshold effects, while higher dosages could potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound could potentially be involved in various metabolic pathways. It might interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on various factors. These could include interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .
Subcellular Localization
The subcellular localization of this compound would depend on factors such as targeting signals and post-translational modifications. These could direct the compound to specific compartments or organelles within the cell .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-1-3-9(4-2-7)13-6-8(11)5-12-13/h1-6H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKWWOPAKRZWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156602-69-5 | |
| Record name | 1-(4-fluorophenyl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2863017.png)
![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2863020.png)
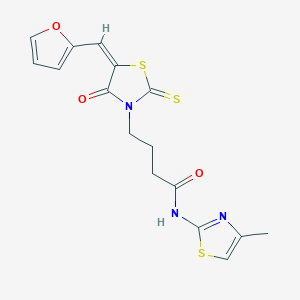
![6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2863024.png)
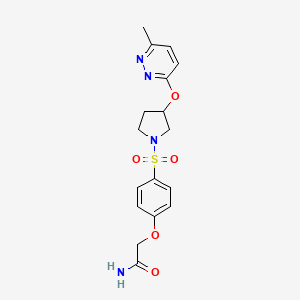
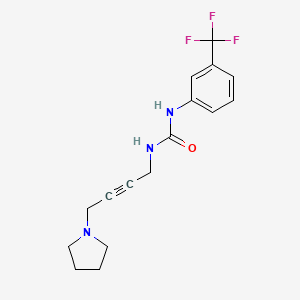
![5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole](/img/structure/B2863027.png)
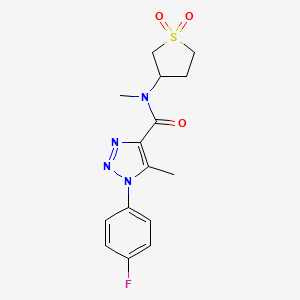
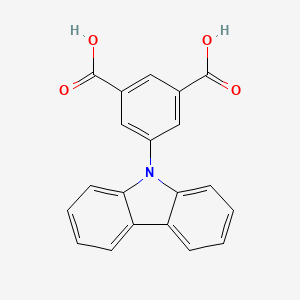
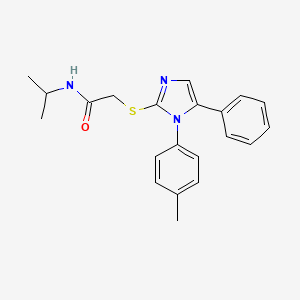
![2-(3-chlorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2863033.png)
![1-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B2863034.png)

![N-[4-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide](/img/structure/B2863039.png)
